1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-(trifluoromethyl)benzyl chloride, which can be synthesized by reacting 3-(trifluoromethyl)benzyl alcohol with thionyl chloride. This intermediate is then reacted with 4-aminopyrazole in the presence of a base such as potassium carbonate to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced amines or hydrocarbons.
Substitution: Azides or nitriles.
Scientific Research Applications
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drugs.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. This allows the compound to effectively bind to enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Sorafenib: An anticancer drug that also features a trifluoromethyl group.
Uniqueness: 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine hydrochloride is unique due to its specific combination of a trifluoromethyl group, benzyl moiety, and pyrazole ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3.ClH/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17;/h1-5,7H,6,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUZWPINGMQBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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